3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine, fluorine, and an aldehyde group attached to the benzofuran core.
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a benzofuran precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde has several scientific research applications:
Medicine: The compound is explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and aldehyde groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde include other benzofuran derivatives with different substituents. For example:
3-Bromo-1-benzofuran-2-carbaldehyde: Lacks the fluorine atom but has similar reactivity and applications.
2-Benzofurancarboxaldehyde: Contains an aldehyde group but lacks the bromine and fluorine atoms, resulting in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
648915-98-4 |
---|---|
Molekularformel |
C9H4BrFO2 |
Molekulargewicht |
243.03 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H4BrFO2/c10-8-6-2-1-5(4-12)3-7(6)13-9(8)11/h1-4H |
InChI-Schlüssel |
ZFYJQVYIWJUKEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)OC(=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.